molecular formula C24H26N4O4S B15338673 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)

3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)

Cat. No.: B15338673
M. Wt: 466.6 g/mol
InChI Key: SKACMXXBWURLLH-UHFFFAOYSA-N
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Description

The compound 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole (BTD) core. This heterocyclic system is widely utilized in materials science due to its electron-deficient nature, enabling applications in organic electronics, photovoltaics, and optoelectronics . Key structural attributes include:

  • Bis(4,1-phenylene) linkers: These aromatic units extend conjugation, modulating electronic properties.
  • Oxy-1-propanol termini: The hydroxyl groups improve solubility in polar solvents, facilitating processing in thin-film device fabrication.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

3-[4-[5,6-diamino-4-[4-(3-hydroxypropoxy)phenyl]-2,1,3-benzothiadiazol-7-yl]phenoxy]propan-1-ol

InChI

InChI=1S/C24H26N4O4S/c25-21-19(15-3-7-17(8-4-15)31-13-1-11-29)23-24(28-33-27-23)20(22(21)26)16-5-9-18(10-6-16)32-14-2-12-30/h3-10,29-30H,1-2,11-14,25-26H2

InChI Key

SKACMXXBWURLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCCO)N)N)OCCCO

Origin of Product

United States

Biological Activity

The compound 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : This five-membered ring contains sulfur and nitrogen atoms and is crucial for the biological activity of the compound.
  • Aromatic Phenylene Units : These contribute to the stability and electronic properties of the molecule.
  • Aliphatic Alcohol Group : The presence of propanol enhances solubility and may influence biological interactions.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can inhibit the growth of various cancer cell lines. For instance:

  • Ehrlich’s Ascites Carcinoma Cells : Compounds derived from thiadiazoles demonstrated potent cytotoxicity against these cells in vitro .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown effectiveness against:

  • Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Some derivatives have been effective against common fungal pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators .

Antiviral Properties

Research highlights that certain thiadiazole derivatives exhibit antiviral activities against viruses such as HIV and influenza. The mechanisms often involve interference with viral replication processes .

Case Studies

StudyCompoundBiological ActivityFindings
A Kumar et al. (2017)2-amino-5-aryl-1,3,4-thiadiazolesAnticancerSignificant anticancer activity compared to controls .
M Asif et al. (2019)2,4-diphenyl-5-imino-1,3,4-thiadiazolesAntimicrobialExhibited notable antibacterial effects .
Ruel et al. (2022)Novel thiadiazole derivativesAnti-plateletHigh inhibition of COX enzyme; potential anti-platelet agent .

The biological activities of 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting enzymes like COX and matrix metalloproteinases (MMPs) disrupts inflammatory pathways.
  • DNA Interaction : Thiadiazoles can intercalate with DNA or RNA structures, inhibiting replication in cancerous cells.
  • Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes leading to cell death.

Comparison with Similar Compounds

Compound 3 from

  • Structure : 7,7’-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole)
  • Key Differences: Substituents: Bromine atoms at the 4,7-positions (electron-withdrawing) vs. amino groups in the target compound (electron-donating). Side Chains: 2-Ethylhexyl groups enhance solubility in nonpolar solvents, contrasting with the hydrophilic propanol termini of the target compound.
  • Synthesis : Pd(OAc)₂-catalyzed coupling in DMF, yielding a purple solid (m.p. 46–47°C) .
  • Applications : Likely used in organic photovoltaics (OPVs) due to extended conjugation and bromine’s role in further functionalization.

DTCPB and DTCTB ()

  • Structures: DTCPB: 7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile DTCTB: 7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
  • Key Differences: Electron-Accepting Groups: Cyano (-CN) substituents increase electron deficiency, enhancing charge transport in OPVs. Donor Units: Di-p-tolylamino groups act as strong electron donors, creating a push-pull architecture absent in the target compound.
  • Applications : High-performance hole-transport materials in perovskite solar cells .

Fluoro- and Alkoxy-Substituted BTD ()

  • Structure : 5-Fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole
  • Key Differences: Substituents: Fluorine (electron-withdrawing) and alkoxy chains (solubility enhancers) vs. amino and propanol groups. Synthesis: Stille coupling with tributylstannane derivatives, a method applicable to the target compound for introducing thiophene units .
  • Applications : Near-infrared (NIR) emitters or low-bandgap polymers.

Comparative Analysis of Properties

Property Target Compound Compound 3 () DTCTB () Fluoro-Alkoxy BTD ()
Core Structure BTD with 5,6-diamino BTD with 4,7-bromo BTD with 4-cyano BTD with 5-fluoro, 6-alkoxy
Electron Effects Electron-donating (NH₂) Electron-withdrawing (Br) Strong acceptor (CN) Moderate acceptor (F, alkoxy)
Solubility High (propanol termini) Moderate (2-ethylhexyl chains) Low (rigid aryl/thiophene units) High (long alkyl chains)
Synthetic Method Likely Pd-catalyzed coupling Pd(OAc)₂ coupling Suzuki/Stille coupling Stille coupling
Applications Sensors, bioimaging, OPVs OPVs, OLEDs Perovskite solar cells NIR materials, organic electronics

Functional Implications

  • Amino vs. Halogen/CN Groups: The target compound’s amino groups may facilitate hydrogen bonding, improving crystalline ordering in thin films, whereas bromine or cyano groups prioritize charge transfer .
  • Solubility vs. Performance: Propanol termini enhance processability in aqueous environments, contrasting with alkyl chains in and , which favor organic solvents.
  • Bandgap Modulation: Amino substitution likely reduces the BTD core’s electron affinity, raising the HOMO level compared to cyano- or fluoro-substituted analogues .

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